molecular formula C14H10ClFO2 B14656768 [5-Chloro-2-(hydroxymethyl)phenyl](2-fluorophenyl)methanone CAS No. 52220-83-4

[5-Chloro-2-(hydroxymethyl)phenyl](2-fluorophenyl)methanone

Cat. No.: B14656768
CAS No.: 52220-83-4
M. Wt: 264.68 g/mol
InChI Key: IKCUNCGUXCTOKP-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydroxymethyl)phenylmethanone: is an organic compound that features a unique combination of chloro, hydroxymethyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-(hydroxymethyl)benzaldehyde with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 5-chloro-2-(carboxymethyl)phenyl(2-fluorophenyl)methanone.

    Reduction: 5-chloro-2-(hydroxymethyl)phenyl(2-fluorophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(hydroxymethyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.

Medicine: In medicinal chemistry, 5-Chloro-2-(hydroxymethyl)phenylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 5-Chloro-2-(hydroxymethyl)phenylmethanone
  • 5-Chloro-2-(hydroxymethyl)phenylmethanone
  • 5-Chloro-2-(hydroxymethyl)phenylmethanone

Comparison: Compared to its analogs, 5-Chloro-2-(hydroxymethyl)phenylmethanone exhibits unique properties due to the position of the fluorine atom on the phenyl ring This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity

Properties

CAS No.

52220-83-4

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

[5-chloro-2-(hydroxymethyl)phenyl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C14H10ClFO2/c15-10-6-5-9(8-17)12(7-10)14(18)11-3-1-2-4-13(11)16/h1-7,17H,8H2

InChI Key

IKCUNCGUXCTOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)CO)F

Origin of Product

United States

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